chlorodicarbonylrhodium(I) dimmer

Cycloaddition Homogeneous Catalysis Synthetic Methodology

Choose chlorodicarbonylrhodium(I) dimer for unparalleled catalytic performance in demanding C–C bond formations. This unique Rh(I) precursor delivers >89% yield in [5+2] cycloadditions versus <5% with Wilkinson's catalyst, plus unmatched >90:10 regioselectivity in allylic alkylations. Its low steric profile enables efficient in situ generation of active monomeric species, ensuring cost-effective access to complex seven-membered rings and polycyclic scaffolds.

Molecular Formula C4H2Cl2O4Rh2+
Molecular Weight 390.77 g/mol
Cat. No. B13902634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namechlorodicarbonylrhodium(I) dimmer
Molecular FormulaC4H2Cl2O4Rh2+
Molecular Weight390.77 g/mol
Structural Identifiers
SMILES[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[ClH+][Rh-][ClH+].[Rh]
InChIInChI=1S/4CO.2ClH.2Rh/c4*1-2;;;;/h;;;;2*1H;;/q;;;;;;;+1
InChIKeyDJDMLEXKWQIKCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chlorodicarbonylrhodium(I) Dimer: Technical Baseline for Catalytic Procurement


Chlorodicarbonylrhodium(I) dimer, represented by the molecular formula [Rh(CO)₂Cl]₂, is a chloro-bridged bimetallic rhodium(I) carbonyl complex . It serves as a versatile, commercially available precatalyst that is extensively employed in a wide array of homogeneous catalytic transformations including cycloadditions, allylic alkylations, and hydrosilylations [1]. Characterized by its planar, dimeric structure with bridging chloride ligands, this compound functions as a convenient precursor to active monomeric rhodium(I) species and is widely utilized in the synthesis of complex polycyclic frameworks and heterocycles [2].

Why Chlorodicarbonylrhodium(I) Dimer Cannot Be Replaced by Generic Analogs


Substituting chlorodicarbonylrhodium(I) dimer with other generic rhodium sources such as Wilkinson's catalyst (RhCl(PPh₃)₃) or Rh(acac)(CO)₂ can lead to significant deviations in catalytic efficiency, selectivity, and reaction scope [1]. In head-to-head studies, these alternative complexes often exhibit dramatically reduced activity or complete inactivity in key transformations like [5+2] cycloadditions and allylic alkylations [2]. The distinct ligand environment of [Rh(CO)₂Cl]₂ provides a unique balance of electronic and steric properties that lower steric hindrance and facilitate the generation of active monomeric species in situ, a feature not replicated by bulkier or more coordinatively saturated analogs [3].

Quantitative Differential Performance of [Rh(CO)₂Cl]₂ vs. Analogous Rhodium Catalysts


Enhanced Catalytic Activity in [5+2] Cycloadditions vs. Wilkinson's Catalyst

In the [5+2] cycloaddition of vinylcyclopropanes and alkynes to form seven-membered rings, [Rh(CO)₂Cl]₂ demonstrates superior catalytic activity compared to Wilkinson's catalyst (PPh₃)₃RhCl [1]. Under identical reaction conditions, [Rh(CO)₂Cl]₂ provides higher yields for problematic substrates, whereas Wilkinson's catalyst is inefficient or completely ineffective [1].

Cycloaddition Homogeneous Catalysis Synthetic Methodology

Superior Performance Over Rh(acac)(CO)₂ in Carbonyl Reduction with Hydrosilanes

In the catalytic reduction of carbonyl compounds using hydrosilanes, [Rh(CO)₂Cl]₂ exhibits significantly superior performance compared to Rh(acac)(CO)₂ [1]. A direct comparison under identical ligand-free conditions shows that [Rh(CO)₂Cl]₂ provides a measurable yield (3%), whereas Rh(acac)(CO)₂ is completely inactive, yielding 0% of the desired product [1].

Reduction Hydrosilylation Carbonyl Compounds

Distinct Regioselectivity in Allylic Alkylation Not Achievable with Other Rhodium Catalysts

[Rh(CO)₂Cl]₂ catalyzes the allylic alkylation of unsymmetrical carbonates with an unusual and highly valuable regioselectivity [1]. Unlike many other rhodium-based catalysts, it directs substitution predominantly (>90:10 regioselectivity) at the carbon atom bearing the leaving group, regardless of the substrate's steric or electronic bias [1]. The reaction also proceeds with high stereoselectivity, retaining the stereochemistry at the reacting center and preserving the (Z)-alkene geometry [1].

Allylic Alkylation Regioselectivity Stereoselectivity

Quantified Activity in 1-Hexene Hydroformylation vs. Rh₄(CO)₁₂

In the hydroformylation of 1-hexene, the activity of [Rh(CO)₂Cl]₂ is compared directly to the tetranuclear cluster Rh₄(CO)₁₂ [1]. When activity is calculated per mole of rhodium atoms, both catalysts exhibit approximately equal activity, indicating that [Rh(CO)₂Cl]₂ dissociates into similarly active mononuclear rhodium species under the reaction conditions [1].

Hydroformylation Catalytic Activity Cluster Catalysis

Mild Reaction Conditions and Low Catalyst Loading for Aldehyde Hydrosilylation

[Rh(CO)₂Cl]₂ is an effective catalyst for the hydrosilylation of aldehydes under mild conditions with low catalytic loading [1]. The reaction proceeds efficiently at room temperature, and the catalyst demonstrates broad functional group tolerance, yielding dialkoxydiphenylsilanes in good to excellent yields [1].

Hydrosilylation Aldehydes Green Chemistry

Proven Utility in Domino and Sequential Transformations

[Rh(CO)₂Cl]₂ uniquely enables domino reaction sequences where a single catalyst promotes two distinct transformations by simply increasing the temperature for the second step [1]. In these processes, [Rh(CO)₂Cl]₂ first catalyzes a regioselective allylic alkylation, and then promotes an intramolecular Pauson-Khand annulation, a [5+2] cycloaddition, or a cycloisomerization [1].

Domino Reactions Sequential Catalysis Synthetic Efficiency

Optimal Application Scenarios for Procuring Chlorodicarbonylrhodium(I) Dimer


Total Synthesis of Natural Products via [5+2] Cycloadditions

The demonstrated superiority of [Rh(CO)₂Cl]₂ over Wilkinson's catalyst in [5+2] cycloadditions makes it the catalyst of choice for constructing the complex seven-membered rings found in numerous bioactive natural products [1]. Its ability to provide high yields where other rhodium sources fail (e.g., 89% vs. <5% yield) is critical for advancing complex total synthesis campaigns, particularly when precious advanced intermediates are involved [1].

Regioselective Synthesis of Chiral Allylic Building Blocks

The unparalleled regioselectivity of [Rh(CO)₂Cl]₂ in allylic alkylations (>90:10 for substitution at the leaving group) enables the predictable synthesis of chiral allylic compounds with high stereochemical fidelity [2]. This capability is essential for the pharmaceutical and agrochemical industries, where precise control over stereochemistry and regiochemistry is paramount for obtaining biologically active single enantiomers and regioisomers [2].

Streamlined Synthesis of Polycyclic Scaffolds via Domino Reactions

The unique capacity of [Rh(CO)₂Cl]₂ to catalyze domino sequences—where a single catalyst promotes two distinct bond-forming events under thermal control—offers a highly efficient route to complex polycyclic scaffolds [3]. This application scenario is particularly valuable in medicinal chemistry programs requiring rapid access to diverse compound libraries with high structural complexity from simple starting materials [3].

Cost-Effective Hydroformylation and In Situ Catalyst Generation

Given its equivalent atom-activity to the more complex cluster Rh₄(CO)₁₂, [Rh(CO)₂Cl]₂ is a practical and cost-effective precursor for generating active rhodium species in industrial hydroformylation processes [4]. Its ready commercial availability and ease of handling make it a preferred choice for both batch and continuous-flow hydroformylation applications where operational simplicity is required [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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